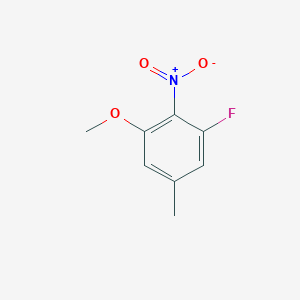

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Ortho-dehydrophenoxy Anion Formation

Fluorobenzene and methoxybenzene conjugate bases react with nitrous oxide to afford the dehydrophenoxy anion (C6H3O−), a novel ion with intriguing reactivity. This ion typically undergoes reactions involving proton transfer, addition to the benzyne triple bond, and fragmentation, providing insights into the acidities of different ring positions in methoxybenzene (Dahlke & Kass, 1992).

2. Charge Control in SNAr Reactions

Studies on the substitution reactions of halogenated nitrobenzenes with nucleophiles like thiophenoxide and methoxide anions have shown charge-controlled reactions. This is particularly apparent in the reaction of various fluoro-chloronitrobenzene compounds, demonstrating the intricate SNAr processes controlled by electronic factors (Cervera, Marquet, & Martin, 1996).

3. Molecular Ordering in Smectogenic Compounds

Research on smectogenic compounds, including fluoro-substituted nitrobenzenes, focuses on their molecular ordering. This involves analyses using quantum mechanics and computer simulations to understand their behavior in terms of translatory and orientational motions, providing a deeper understanding of long-range and short-range intermolecular interactions in such materials (Ojha & Pisipati, 2003, 2005).

4. Fluorine Substitution Kinetics

Investigations into the kinetics of fluorine substitution reactions in various nitrobenzenes reveal significant insights into the factors affecting reaction rates and selectivity. This is crucial for understanding the reactivity of different nitro-substituted substrates in various solvents, contributing to the broader knowledge of aromatic substitution reactions (Cima, Biggi, & Pietra, 1973).

5. Synthesis and Characterization

The synthesis and characterization of various fluoro-substituted nitrobenzene derivatives, including their structural confirmation through methods like X-ray crystallography, NMR, and IR spectroscopy, are essential for understanding their chemical properties and potential applications (Sweeney, McArdle, & Aldabbagh, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

1-fluoro-3-methoxy-5-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(10(11)12)7(4-5)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUGJMKMSOSKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2670515.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2670520.png)

![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)

![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2670526.png)

![N-[2-(piperidin-2-yl)ethyl]methanesulfonamide](/img/structure/B2670527.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2670528.png)